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Introduction

1,2-dioleyloxy-3-dimethylaminopropane (DODMA) is a synthetic, ionizable cationic lipid that

has become a cornerstone in the non-viral delivery of nucleic acids for applications in molecular

biology, drug development, and gene therapy. Its unique pH-sensitive structure allows for

efficient encapsulation of negatively charged nucleic acids, such as siRNA, mRNA, and

plasmid DNA, into lipid nanoparticles (LNPs). At physiological pH, DODMA is nearly neutral,

which contributes to the stability of LNPs in circulation and reduces cytotoxicity. Upon

endocytosis into target cells, the acidic environment of the endosome protonates the tertiary

amine headgroup of DODMA. This charge reversal facilitates the disruption of the endosomal

membrane and the release of the nucleic acid cargo into the cytoplasm, a critical step for

therapeutic efficacy.

These application notes provide a comprehensive overview of the use of DODMA in molecular

biology, including detailed protocols for the formulation of DODMA-based LNPs, in vitro cell

transfection, and methods for evaluating transfection efficiency and cytotoxicity.
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Table 1: Formulation and Physicochemical Properties of
DODMA-based Lipid Nanoparticles

Formulati
on ID

Lipid
Composit
ion
(molar
ratio)

N/P Ratio
Particle
Size (nm)

Polydispe
rsity
Index
(PDI)

Zeta
Potential
(mV)

Encapsul
ation
Efficiency
(%)

LNP-DP1

DODMA/E

ggPC/Chol/

PEG-lipid

(45:15:35:5

)

16
102.2 ±

15.2
< 0.3

-3.94 ±

0.75
94 ± 3.3

OrD LNP

C12-

200/DOTM

A/DSPC/C

hol/DMG-

PEG(2k)

(30:20:38.5

:10:1.5)

- ~89-95 < 0.3 < 10 > 85

mRNA-

LNP

SM102/DS

PC/Chol/D

MG-

PEG2000

- 100-120 ≤ 0.2 - ≥ 80

Data compiled from multiple sources. N/P ratio refers to the molar ratio of nitrogen atoms in the

cationic lipid to phosphate groups in the nucleic acid.

Table 2: In Vitro Transfection Efficiency of DODMA-
based LNPs
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Cell Line Nucleic Acid
Transfection
Efficiency/Gene
Knockdown

Sk-Hep-1 (Human liver cancer) miR-122 mimic
>95% downregulation of target

genes

Sk-Hep-1 (Human liver cancer) Luciferase siRNA
~40% reduction in luciferase

activity

HepG2 (Human liver cancer) FAM-labeled siRNA
High transfection efficiency

observed

Hep3B (Human liver cancer) FAM-labeled siRNA
High transfection efficiency

observed

4T1 (Mouse breast cancer) CD73 siRNA Significant gene silencing

HEK293T (Human embryonic

kidney)
eGFP mRNA High transfection efficiency

A549 (Human lung cancer) mCherry mRNA High transfection efficiency

Table 3: In Vivo Efficacy of DODMA-based LNPs
Animal Model Nucleic Acid

Administration
Route

Efficacy

Mouse HCC xenograft miR-122 mimic Intratumoral
~50% tumor growth

suppression

Mouse breast cancer

model
CD73 siRNA Intravenous

Significant antitumor

activity

Table 4: Cytotoxicity of DODMA-based LNPs
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Cell Line Assay IC50 / Viability

NCI-H460 CCK-8
IC50 of a similar cationic lipid

(CDA14) was 159.4 µg/mL

Caco-2 MTT

IC50 of Ag-NPs were 7.85

µg/ml (24h) and 4.92 µg/ml

(48h) for comparison

A549 MTT
High cell viability observed with

various LNP formulations

A549cisR MTT
High cell viability observed with

various LNP formulations

Note: Direct IC50 values for DODMA-based LNPs are not readily available in the provided

search results. The data presented offers context from similar nanoparticles and general

observations of low cytotoxicity.

Experimental Protocols
Protocol 1: Preparation of DODMA-based Lipid
Nanoparticles using Microfluidics
This protocol describes the formulation of DODMA-LNPs encapsulating siRNA using a

microfluidic mixing system.

Materials:

DODMA (e.g., from Avanti Polar Lipids)

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (e.g., from Avanti Polar Lipids)

Cholesterol (e.g., from Sigma-Aldrich)

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DMG-PEG 2000) (e.g., from Avanti Polar Lipids)

siRNA (custom synthesized)
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Ethanol (200 proof, anhydrous)

Citrate buffer (100 mM, pH 3.0)

Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing device (e.g., NanoAssemblr® from Precision NanoSystems)

Syringe pumps

Dialysis cassette (10 kDa MWCO)

Procedure:

Preparation of Lipid Stock Solution:

Prepare a stock solution of the lipid mixture (DODMA:DOPE:Cholesterol:DMG-PEG 2000)

at a molar ratio of 50:10:38.5:1.5 in ethanol. The total lipid concentration should be

between 10-25 mg/mL.

Preparation of siRNA Solution:

Dissolve the siRNA in the citrate buffer (pH 3.0) to a final concentration of 0.2-0.5 mg/mL.

Microfluidic Mixing:

Set up the microfluidic system according to the manufacturer's instructions.

Load the lipid-ethanol solution into one syringe and the siRNA-citrate buffer solution into

another syringe.

Set the flow rate ratio of the aqueous to the alcoholic phase to 3:1.

Set the total flow rate to 12 mL/min.

Initiate the flow to mix the two solutions in the microfluidic cartridge. The rapid mixing will

induce the self-assembly of the LNPs.

Purification:
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Collect the LNP suspension.

Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C using a 10

kDa MWCO dialysis cassette to remove ethanol and unencapsulated siRNA. Change the

PBS buffer every 2 hours.

Characterization:

Determine the particle size, polydispersity index (PDI), and zeta potential of the purified

LNPs using Dynamic Light Scattering (DLS).

Quantify the encapsulation efficiency using a RiboGreen assay.

Storage:

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Store the LNPs at 4°C.

Protocol 2: In Vitro Transfection of Cancer Cells with
DODMA-siRNA LNPs
This protocol details the procedure for transfecting a cancer cell line (e.g., Sk-Hep-1) with

DODMA-siRNA LNPs to achieve gene knockdown.

Materials:

Sk-Hep-1 cells (or other target cancer cell line)

Complete growth medium (e.g., DMEM with 10% FBS)

DODMA-siRNA LNPs (prepared as in Protocol 1)

Opti-MEM I Reduced Serum Medium

96-well cell culture plates

Reagents for quantifying gene knockdown (qRT-PCR or Western blot)
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Procedure:

Cell Seeding:

The day before transfection, seed the Sk-Hep-1 cells in a 96-well plate at a density of 1 x

10^4 cells/well in 100 µL of complete growth medium.

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

Transfection:

On the day of transfection, dilute the DODMA-siRNA LNPs in Opti-MEM to the desired

final siRNA concentration (e.g., 10-100 nM).

Gently remove the growth medium from the cells and replace it with 100 µL of the LNP-

containing medium.

Incubate the cells for 4-6 hours at 37°C.

Post-Transfection:

After the incubation period, remove the transfection medium and replace it with 100 µL of

fresh complete growth medium.

Incubate the cells for an additional 24-72 hours to allow for gene knockdown.

Analysis of Gene Knockdown:

After the desired incubation period, harvest the cells and analyze the knockdown of the

target gene at the mRNA level using qRT-PCR or at the protein level using Western

blotting.

Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol describes how to evaluate the cytotoxicity of DODMA-LNPs on a chosen cell line.

Materials:

Target cell line (e.g., HeLa, A549)
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Complete growth medium

DODMA-LNPs (formulated with a non-targeting control siRNA)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide)

96-well cell culture plates

Procedure:

Cell Seeding:

Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of

complete growth medium.

Incubate overnight at 37°C.

Treatment:

Prepare serial dilutions of the DODMA-LNPs in complete growth medium to achieve a

range of final concentrations.

Remove the medium from the cells and add 100 µL of the LNP dilutions to the respective

wells. Include untreated cells as a negative control and a known cytotoxic agent as a

positive control.

Incubate for 24-48 hours at 37°C.

MTT Assay:

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan

crystals.
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Carefully remove the medium containing MTT.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate for 10 minutes to ensure complete dissolution.

Data Acquisition:

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control.

If applicable, determine the IC50 value (the concentration of LNPs that causes 50%

inhibition of cell growth).
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Caption: Experimental workflow for DODMA-LNP synthesis and in vitro application.
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Cellular Uptake and Endosomal Escape of DODMA-LNPs
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Caption: Cellular uptake and endosomal escape of DODMA-LNPs.
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[https://www.benchchem.com/product/b1670867#application-of-dodma-in-molecular-biology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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